molecular formula C13H14ClFO B7977564 2-Chloro-5-fluorophenyl cyclohexyl ketone

2-Chloro-5-fluorophenyl cyclohexyl ketone

Cat. No.: B7977564
M. Wt: 240.70 g/mol
InChI Key: FQKYGZGIKSYYAJ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenyl cyclohexyl ketone (CAS 1443343-20-1) is an organic compound with the molecular formula C 13 H 14 ClFO and a molecular weight of 240.70 g/mol . Its structure features a ketone functional group bridging a cyclohexyl ring and a phenyl ring substituted with both chlorine and fluorine atoms. This specific arrangement of halogen atoms on the aromatic ring makes it a valuable intermediate in exploratory organic synthesis and medicinal chemistry research. Compounds with cyclohexyl phenyl ketone scaffolds and halogen substitutions are of significant interest in pharmaceutical development . The presence of fluorine is particularly noteworthy, as the introduction of fluorine atoms into potential drug candidates is a established strategy to modulate their physicochemical properties, metabolic stability, and binding affinity . Similarly, chloro-substituted aromatic systems are common features in various active compounds. As such, this compound serves as a versatile building block for the synthesis of more complex molecules for research purposes. This product is provided for Research Use Only. It is intended for use in laboratory chemical synthesis and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-5-fluorophenyl)-cyclohexylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKYGZGIKSYYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design for 2 Chloro 5 Fluorophenyl Cyclohexyl Ketone

Established Synthetic Pathways and Precursors

Traditional methods for synthesizing aryl cyclohexyl ketones, including the title compound, often rely on well-established reactions such as Grignard reagent additions and Friedel-Crafts acylations.

Grignard Reagent-Mediated Approaches to Aryl Cyclohexyl Ketones

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. libretexts.org In the context of synthesizing 2-Chloro-5-fluorophenyl cyclohexyl ketone, this approach typically involves the reaction of a Grignard reagent derived from a substituted halobenzene with a cyclohexyl-containing electrophile.

A common pathway involves the preparation of a Grignard reagent from an appropriately substituted benzyl (B1604629) halide, which then reacts with cyclohexanone (B45756). google.com For instance, 2-chloro-5-fluorobenzyl magnesium halide can be reacted with cyclohexanecarbonitrile (B123593) or cyclohexanecarbonyl chloride. epo.org The reaction of a Grignard reagent with an acid chloride is a direct route to ketone synthesis. wisc.edu However, a significant challenge in Grignard reactions with acyl chlorides is the potential for a second nucleophilic addition to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. libretexts.orgorganic-chemistry.org To mitigate this, the reactivity of the Grignard reagent can be moderated. One effective method involves the use of bis[2-(N,N-dimethylamino)ethyl] ether, which is believed to form a tridentate complex with the Grignard reagent, thus preventing the secondary addition and leading to higher yields of the desired ketone. wisc.eduorganic-chemistry.org

The precursors for this approach are generally commercially available. The substituted aromatic portion can be derived from compounds like 2-chloro-5-fluorobenzoic acid or 2-chloro-5-fluorobenzaldehyde. google.comchemimpex.com The cyclohexyl moiety is typically introduced via cyclohexanecarbonyl chloride or a related derivative.

Table 1: Grignard Reagent-Mediated Synthesis of Aryl Ketones

Aryl Halide Precursor Cyclohexyl Source Additive/Catalyst Reaction Conditions Yield Reference
2-Fluorobenzyl bromide Cyclopropanecarbonitrile - Diethyl ether, boiling 70% epo.org
2-Chlorobenzyl bromide Cyclopropanecarbonitrile - Diethyl ether, boiling 69% epo.org
Aryl Acid Chlorides Various Grignard Reagents bis[2-(N,N-dimethylamino)ethyl] ether THF, -5 to 0 °C Good to Excellent wisc.eduorganic-chemistry.org

This table presents data for analogous Grignard reactions to illustrate typical conditions and yields.

Other Carbon-Carbon Bond Forming Reactions

Beyond Grignard reagents, the Friedel-Crafts acylation represents a cornerstone of aromatic ketone synthesis. sigmaaldrich.commasterorganicchemistry.comsynarchive.com This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, 1-chloro-4-fluorobenzene (B165104), with an acylating agent, such as cyclohexanecarbonyl chloride. google.com The reaction is promoted by a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.com

The mechanism involves the formation of an acylium ion from the reaction of the acyl chloride with the Lewis acid. sigmaaldrich.com This highly electrophilic species is then attacked by the electron-rich aromatic ring to form the ketone. A key advantage of Friedel-Crafts acylation is that it generally results in monoacylated products without the risk of further reaction that can be seen with Grignard reagents. sigmaaldrich.com However, the reaction is limited to aromatic compounds that are at least as reactive as monohalobenzenes and can be inhibited by the presence of deactivating groups.

Functionalization of Pre-existing Cyclic Ketone Scaffolds

An alternative strategy involves starting with a pre-formed cyclic ketone and subsequently introducing the desired aromatic group. For instance, a multi-step synthesis could begin with the reaction of fluorobenzonitrile with a Grignard reagent, followed by bromination to yield an α-bromoketone. Subsequent reaction with an amine and a thermal rearrangement can lead to the expansion of a cyclopentyl ring to a cyclohexyl ketone. researchgate.net While this approach is more complex, it offers a pathway to highly substituted and complex final products.

Novel and Efficient Synthetic Strategies

Modern synthetic chemistry continually seeks to develop more efficient, atom-economical, and environmentally benign methodologies.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of polysubstituted cyclohexanes, domino reactions involving Michael additions followed by tandem inter- or intramolecular reactions have been developed. researchgate.net For example, a one-pot process combining a diarylprolinol ether and a fluoride (B91410) source can effectively synthesize cyclohexanes with multiple chiral centers from α,β-unsaturated aldehydes, β-dicarbonyl compounds, and nitromethane. researchgate.net While not directly reported for this compound, these advanced strategies highlight the potential for developing highly efficient one-pot syntheses for this class of compounds.

Catalytic Synthesis Protocols

Catalytic methods are at the forefront of modern organic synthesis. For the preparation of aryl ketones, various catalytic systems have been developed. For instance, aluminum dodecatungstophosphate has been shown to be an effective, stable, and non-hygroscopic catalyst for Friedel-Crafts acylation reactions under solvent-free conditions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also provide a powerful means to form the aryl-ketone bond. These reactions can be carried out using aryl boronic acids and acyl chlorides or anhydrides, often under aqueous conditions, and the catalyst can sometimes be recovered and reused. organic-chemistry.org The development of mechanochemical methods, where reactions are induced by mechanical force, offers a solvent-free and highly efficient alternative for acyl Suzuki-Miyaura cross-couplings. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

Compound Name
1-chloro-4-fluoro-2-iodobenzene
1-chloro-4-fluorobenzene
1-hydroxy cyclohexyl phenyl ketone
2,4-dichloro-5-fluoro-acetophenone
2,4-dichloro-5-fluoro-benzoic acid
2-amino-5-chlorobenzoic acid
2-Chloro-4-fluoro-5-nitrobenzaldehyde
2-Chloro-5-fluorobenzaldehyde
2-Chloro-5-fluorobenzoic acid
This compound
2-Chloro-6-fluorobenzaldehyde
2-ethoxy-3-methylpentane
2-fluorobenzoyl chloride
2-Fluorobenzyl chloride
2-Fluorobenzyl magnesium bromide
2-hydroxybenzaldehyde
3,5-dichloroanthranilic acid
3-methylpentan-2-ol
5-Chloro-2-fluorobenzoic acid
Aluminum dodecatungstophosphate
Aluminum trichloride
Anisole
Anthranilic acid
Benzoyl peroxide
bis[2-(N,N-dimethylamino)ethyl] ether
Cyclohexanecarbonitrile
Cyclohexanecarbonyl chloride
Cyclohexanone
Cyclohexyl phenyl ketone
di-tert-butyl dicarbonate
Diisopropylethylamine
Ethyl chloroformate
Ethanol
Fluorobenzonitrile
Mimosifoliol
Phenylmagnesiumbromide
Potassium bichromate
Pyridinium chlorochromate
Sodium borohydride (B1222165)
Sodium hydroxide
Sulfuryl chloride
Thionyl chloride
Tetrazepam

Green Chemistry Approaches to Ketone Synthesis

The synthesis of ketones, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. encyclopedia.pub Several innovative strategies are being implemented to make ketone production more sustainable. innoget.com

One significant approach involves the use of environmentally benign solvents, with water being a prime candidate. nih.gov While organic solvents are common in ketone synthesis, they often pose environmental and health risks. Research has shown that certain reactions, like allylations of carbonyl compounds, can be performed effectively in aqueous media or even under solvent-free conditions, which aligns with green chemistry goals. nih.gov Another technique is mechanochemistry, where mechanical force (grinding or milling) is used to initiate reactions, often eliminating the need for solvents altogether. encyclopedia.pubnih.gov

The choice of reagents and catalysts is also critical. Traditional oxidation reactions can produce hazardous by-products. Green alternatives focus on using cleaner oxidizing agents, such as molecular oxygen (O₂) or nitrogen dioxide, and employing catalytic systems that can be regenerated and reused. innoget.comnih.gov Polyoxometalates (POMs), for example, have been developed as catalysts for aerobic oxidation reactions, offering high selectivity and fulfilling green chemistry requirements. innoget.com These methods could potentially be adapted for the oxidation step in a synthetic route to this compound, for instance, the oxidation of a corresponding secondary alcohol.

Furthermore, reducing the number of synthetic steps through one-pot reactions or tandem processes minimizes waste and energy consumption. pnas.org For example, a sustainable synthesis of aldehydes and ketones from alcohols using nitrogen dioxide gas has been demonstrated to be efficient and waste-free, as the gaseous by-products are converted to nitric acid. nih.gov

Table 1: Overview of Green Chemistry Approaches in Ketone Synthesis

Green StrategyDescriptionPotential Application for Target Compound
Benign Solvents Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. nih.govSynthesis via Friedel-Crafts acylation or Grignard reaction in an aqueous or biphasic system.
Mechanochemistry Using mechanical energy (grinding, milling) to drive reactions, often without solvents. encyclopedia.pubnih.govA solid-state reaction between a cyclohexyl precursor and a substituted phenyl reagent.
Catalysis Employing reusable catalysts (e.g., transition metals, enzymes, organocatalysts) to improve efficiency and selectivity. innoget.comeurekalert.orgCatalytic oxidation of cyclohexyl-(2-chloro-5-fluorophenyl)methanol.
Renewable Feedstocks Utilizing raw materials from renewable sources. innoget.comDeriving the cyclohexyl moiety from biomass sources like lignin.
Atom Economy Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. encyclopedia.pubAddition reactions, such as a Grignard reaction, which are inherently more atom-economical than substitution or elimination reactions.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters include the choice of solvent, temperature, pressure, and catalyst system. fiveable.me

Solvent Effects on Yield and Selectivity

The solvent plays a crucial role in chemical reactions, influencing reactant solubility, reaction rates, and even the reaction pathway. fiveable.meresearchgate.net Solvents can be broadly categorized as protic (e.g., water, methanol), aprotic polar (e.g., dioxane, acetonitrile), and aprotic apolar (e.g., toluene, cyclohexane). wpunj.edu

In ketone synthesis, particularly in reactions like reductive amination, the solvent can determine the dominant reaction route. For instance, in organic solvents, primary amines can be formed via two competing pathways, whereas in water, the formation of imines and Schiff bases is disfavored, leading to higher selectivity for alcohol products. researchgate.netwpunj.edu Methanol has been identified as an optimal solvent in some reductive amination processes due to its ability to facilitate both imine formation and hydrogenation. wpunj.edu Conversely, aprotic polar solvents like THF or dioxane can sometimes hinder reactions by occupying active sites on the catalyst. researchgate.net In the context of synthesizing this compound, a potential Friedel-Crafts acylation of fluorochlorobenzene with cyclohexanecarbonyl chloride would require a solvent that can dissolve the reactants and the Lewis acid catalyst (e.g., AlCl₃) without reacting with them, such as dichloromethane (B109758) or carbon disulfide.

Table 2: Influence of Solvent Type on Ketone Synthesis Reactions

Solvent ClassExamplesGeneral Effects on Yield and Selectivity
Aprotic Apolar Cyclohexane (B81311), TolueneCan be effective for non-polar reactants. Hydrogen solubility is higher in cyclohexane compared to water. researchgate.net
Aprotic Polar Acetonitrile (MeCN), Dioxane, THFCan stabilize charged intermediates. MeCN was found to be the optimal solvent in certain photoinduced aminations of α-hydroxy ketones. acs.org
Protic Water, Methanol, EthanolCan act as a proton source/sink. Methanol is often an excellent solvent for reductive amination of ketones. wpunj.edu Water can inhibit certain pathways, leading to higher selectivity. researchgate.net

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. fiveable.me For the synthesis of this compound, finding the optimal temperature is a balance; it must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or decomposition of reactants and products. For example, in a study on Co(III)-catalyzed reactions, a temperature of 70 °C led to byproduct formation and decreased yield, while 30 °C resulted in minimal conversion. nih.gov

Pressure is primarily a significant factor in reactions involving gases. fiveable.me While many synthetic routes to ketones may not be highly pressure-sensitive, certain hydrogenation or carbonylation reactions could require elevated pressures to increase the concentration of gaseous reactants like hydrogen or carbon monoxide in the liquid phase. The optimization of these parameters is often achieved through systematic studies, such as factorial design experiments, which can efficiently map the response surface of the reaction yield versus temperature and pressure. rsc.org Hydrothermal synthesis methods also utilize elevated temperature and pressure to drive reactions, often in aqueous media. acs.org

Catalyst Selection and Loading

Catalysis is a cornerstone of modern organic synthesis, offering pathways to products with higher efficiency and selectivity. For ketone synthesis, a variety of catalytic systems have been developed. These include transition-metal catalysts based on nickel, cobalt, or palladium, as well as metal-free organic catalysts like N-heterocyclic carbenes (NHCs). eurekalert.orgnih.govnih.gov

A photoredox, nickel, and phosphoranyl radical synergistic catalysis has been reported for the direct cross-electrophile coupling of aromatic acids and aryl/alkyl bromides to form ketones. nih.gov This method avoids the need for pre-activated carbonyl compounds. Cobalt-containing mesoporous materials (Co-TUD-1) have been shown to be selective catalysts for the oxidation of cyclohexane, with lower cobalt loadings leading to higher efficiency. nih.gov This highlights that catalyst loading is a critical parameter to optimize; both insufficient and excessive amounts of a catalyst or its associated ligand can be detrimental to the reaction's outcome. nih.gov For the synthesis of this compound, a potential route could involve the nickel-catalyzed coupling of a cyclohexyl-metal reagent with a 2-chloro-5-fluorobenzoyl derivative.

Table 3: Comparison of Catalytic Systems for Ketone Synthesis

Catalyst TypeExampleReaction TypeAdvantages
Nickel-based NiBr₂/LigandCross-electrophile coupling nih.govUses readily available starting materials, high functional group tolerance. nih.gov
Cobalt-based Co-TUD-1Oxidation nih.govHigh selectivity for ketones, particularly with low catalyst loading. nih.gov
Iron-based Iron(II) complexesC-H Amination acs.orgInexpensive, sustainable, good for heterocycle functionalization. acs.org
Organocatalyst N-Heterocyclic Carbene (NHC)Aldehyde to Ketone Conversion eurekalert.orgMetal-free, can handle sterically bulky substituents. eurekalert.org

Stereoselective Synthesis of this compound and its Derivatives

The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry, particularly for pharmaceuticals where different enantiomers or diastereomers can have vastly different biological activities. While this compound itself is achiral, its derivatives, for example, through reactions at the alpha-carbon or reduction of the ketone, can be chiral.

Recent advances have focused on developing stereoselective methods for ketone synthesis and functionalization. acs.org Transition metal catalysis with chiral ligands has emerged as a powerful strategy for the enantioselective construction of chiral α-amino ketones. acs.org For instance, cobalt-catalyzed asymmetric hydrogenation of ketones has been developed with high turnover numbers and excellent enantioselectivity, demonstrating feasibility for large-scale synthesis. acs.org

Diastereoselective Approaches

Diastereoselectivity becomes relevant when a new stereocenter is created in a molecule that already contains one or more stereocenters. For derivatives of this compound, a diastereoselective approach would be crucial if, for example, a substituent were introduced onto the cyclohexyl ring, creating a second stereocenter relative to a first one at the alpha-position.

The control of diastereoselectivity can be achieved through various means. In a cobalt(III)-catalyzed three-component reaction to form allenyl alcohols, the stereoselectivity was found to be highly dependent on the reaction conditions, including the solvent and additives. nih.gov Dioxane proved to be the optimal solvent for achieving high diastereomeric ratios in this system. nih.gov Such catalyst-controlled or reagent-controlled diastereoselection is a key strategy. Alternatively, substrate control, where the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction, can be employed. The synthesis of a specific diastereomer of a derivative of this compound would require careful selection of the synthetic route, reagents, and reaction conditions to favor the formation of the desired product over other possible stereoisomers.

Enantioselective Synthesis Methods

The enantioselective synthesis of a specific chiral molecule, such as this compound, presents a significant challenge in synthetic organic chemistry. Achieving high levels of enantiopurity is crucial, particularly in the synthesis of bioactive compounds where different enantiomers can exhibit distinct pharmacological activities. While specific, documented enantioselective methods for the direct synthesis of this compound are not extensively reported in publicly available literature, several established and cutting-edge asymmetric strategies for the synthesis of structurally related aryl ketones can be considered as potential pathways.

These analogous methods provide a framework for designing a synthetic route to the desired enantiomer of this compound. The primary approaches would likely involve asymmetric catalysis, leveraging chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

One plausible strategy is the asymmetric addition of organometallic reagents to a suitable prochiral precursor. For instance, the enantioselective addition of a cyclohexyl organometallic reagent to 2-chloro-5-fluorobenzaldehyde, or the addition of a 2-chloro-5-fluorophenyl organometallic reagent to cyclohexanecarboxaldehyde, could be facilitated by a chiral catalyst. Chiral oxazaborolidines, for example, are known to catalyze the reduction of ketones to chiral secondary alcohols with high enantioselectivity, a principle that can be extended to nucleophilic additions. nih.gov The development of catalytic systems for the enantioselective addition of allylic and other organometallic reagents to aldehydes and ketones is a well-established field, often employing chiral ligands to direct the stereochemical course of the reaction. acs.org

Another powerful approach is the asymmetric Friedel-Crafts acylation . buchler-gmbh.comyoutube.com This reaction, a cornerstone of aromatic chemistry, can be rendered enantioselective through the use of chiral Lewis acid catalysts. acs.org In the context of synthesizing this compound, this would involve the acylation of 1-chloro-4-fluorobenzene with cyclohexanecarbonyl chloride in the presence of a chiral catalyst. The catalyst would create a chiral environment around the electrophile, leading to the preferential formation of one enantiomer of the product. Organocatalysts, particularly those based on Cinchona alkaloids, have shown considerable success in promoting asymmetric Friedel-Crafts reactions with high yields and enantioselectivities. buchler-gmbh.com

Table 1: Analogous Asymmetric Friedel-Crafts Reactions

ElectrophileNucleophileChiral CatalystYield (%)Enantiomeric Excess (ee %)Reference
N-Boc ketimine1-NaphtholCinchona-based thioureaHighHigh buchler-gmbh.com
Cyclic trifluoromethyl ketimineNaphthols/PhenolsQuinine-squaramideup to 99up to 99 buchler-gmbh.com
α,β-Unsaturated ketoneN-unsubstituted pyrrole9-Epiamino Cinchona alkaloidGood to ExcellentHigh buchler-gmbh.com

Furthermore, transition-metal catalyzed cross-coupling reactions offer a versatile method for the formation of the key carbon-carbon bond. Recent advancements have seen the emergence of iron- and cobalt-catalyzed enantioselective cross-couplings of halide derivatives with organometallic reagents. nih.gov A potential route could involve the coupling of a 2-chloro-5-fluorophenyl halide with a cyclohexyl organometallic reagent in the presence of a chiral iron or cobalt catalyst.

A more contemporary approach could involve a cobalt-catalyzed semipinacol rearrangement . This method has been successfully applied to the synthesis of enantioenriched α-aryl ketones. st-andrews.ac.uk The reaction proceeds through a chiral cobalt-salen catalyst that facilitates a 1,2-aryl migration, leading to the formation of the desired ketone with high enantioselectivity. This strategy could be adapted by designing a suitable α,α-diarylallylic alcohol precursor that would rearrange to form this compound.

Table 2: Cobalt-Catalyzed Enantioselective Semipinacol Rearrangement for α-Aryl Ketones

SubstrateCatalystYield (%)Enantiomeric Ratio (er)Reference
Symmetric α,α-diarylallylic alcoholsChiral cobalt-salenGood to ExcellentHigh st-andrews.ac.uk

While direct methods for the enantioselective synthesis of this compound are not readily found in the literature, the principles of asymmetric catalysis provide a strong foundation for the development of such a synthesis. The analogous reactions presented here demonstrate the potential of various catalytic systems to achieve high levels of stereocontrol in the formation of structurally similar aryl ketones. Further research and development would be required to optimize these methods for the specific substrate .

Elucidation of Reaction Mechanisms and Kinetics in 2 Chloro 5 Fluorophenyl Cyclohexyl Ketone Transformations

Mechanistic Studies of Carbonyl Reactivity

The ketone functional group is a primary site of reactivity in 2-Chloro-5-fluorophenyl cyclohexyl ketone, undergoing a variety of transformations that are fundamental to its chemical character.

Nucleophilic Addition Pathways to the Ketone Group

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub The rate and reversibility of this addition are influenced by the nature of the nucleophile and the steric and electronic environment of the ketone. masterorganicchemistry.com

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. libretexts.org In the case of this compound, the presence of two bulky groups, the cyclohexyl ring and the substituted phenyl ring, sterically hinders the approach of the nucleophile to the carbonyl carbon. libretexts.org Electronically, the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring can enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. masterorganicchemistry.com

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. medlifemastery.com For instance, reaction with hydrogen cyanide (HCN) would proceed via the addition of the cyanide ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a cyanohydrin.

Table 1: Representative Nucleophilic Additions to Ketones

NucleophileProduct TypeGeneral Conditions
Grignard Reagents (R-MgX)Tertiary AlcoholAnhydrous ether
Organolithium Reagents (R-Li)Tertiary AlcoholAnhydrous ether/hexane
Sodium Borohydride (B1222165) (NaBH₄)Secondary AlcoholMethanol/Ethanol
Hydrogen Cyanide (HCN)CyanohydrinBasic (e.g., KCN)
Amines (R-NH₂)Imine/EnamineMildly acidic

This table presents general reactivity patterns for ketones and is illustrative for this compound.

Rearrangement Reactions Involving the Cyclohexyl and Aryl Moieties

Rearrangement reactions offer pathways to structurally diverse molecules from a single precursor. In the context of this compound, rearrangements can involve either the cyclohexyl or the aryl group, often triggered by the formation of a reactive intermediate.

One notable rearrangement is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. For unsymmetrical ketones, the migratory aptitude of the adjacent groups determines the product. Generally, the group that is more capable of stabilizing a positive charge migrates preferentially. In the case of this compound, the migratory aptitude of the cyclohexyl group versus the 2-chloro-5-fluorophenyl group would dictate the outcome of such a reaction. libretexts.org

Rearrangements involving the cyclohexyl ring can also occur under specific conditions, such as acid catalysis, potentially leading to ring contraction or expansion, although these are less common for simple cyclohexyl ketones compared to more complex systems. nih.gov For instance, acid-catalyzed rearrangements of 1,2-diols can lead to ketones via the pinacol (B44631) rearrangement, a reaction type that could be relevant in derivatives of the title compound. libretexts.org

Halogen-Specific Reaction Mechanisms

The presence of chlorine and fluorine atoms on the phenyl ring introduces specific reaction pathways that are not available to non-halogenated analogues.

Nucleophilic Aromatic Substitution on the Chlorofluorophenyl Ring

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the aromatic ring of this compound. In this reaction, a nucleophile replaces a leaving group, in this case, either the chlorine or fluorine atom. The feasibility of SNA reactions is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The carbonyl group itself acts as a moderate electron-withdrawing group, activating the ortho and para positions to nucleophilic attack. In this compound, the chlorine atom is ortho to the ketone, and the fluorine atom is meta. Therefore, the chlorine atom is more activated towards substitution. Generally, fluorine is a better leaving group than chlorine in SNA reactions when the reaction is rate-determined by the attack of the nucleophile. However, the position of the substituent is critical. libretexts.orgbeilstein-journals.org

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution

Leaving GroupPosition Relative to Activating GroupGeneral Reactivity
Fortho/paraHigh
Clortho/paraModerate
Brortho/paraModerate
Iortho/paraLow
F, Cl, Br, ImetaVery Low

This table provides a general trend for SNA reactions and is applicable to the 2-chloro-5-fluorophenyl moiety.

Radical Pathways in Halogenated Systems

Radical reactions provide an alternative mechanistic manifold for the transformation of halogenated compounds. These reactions are typically initiated by light or a radical initiator and proceed via a chain mechanism. masterorganicchemistry.com

In the context of this compound, radical pathways could involve the homolytic cleavage of the carbon-halogen bond. The relative bond dissociation energies (C-F > C-Cl) suggest that the carbon-chlorine bond is more susceptible to homolytic cleavage. rsc.org Once formed, the aryl radical can undergo a variety of reactions, including hydrogen abstraction or addition to unsaturated systems.

Furthermore, the ketone moiety can participate in radical reactions. For example, photoexcited aryl ketones can act as catalysts for C-H chlorination reactions in the presence of a chlorine source like N-chlorosuccinimide (NCS). nih.gov This suggests the possibility of intramolecular radical reactions or the use of this compound as a photocatalyst in other transformations.

Kinetic Investigations of Key Synthetic Steps

The kinetics of the synthetic steps leading to and involving this compound are essential for process optimization and understanding reaction mechanisms. Due to the lack of specific kinetic data for this compound in the public domain, we can infer the expected kinetic behavior from related systems.

The synthesis of aryl ketones often involves Friedel-Crafts acylation. The rate of this reaction is influenced by the nature of the Lewis acid catalyst, the reactivity of the acylating agent, and the electronic properties of the aromatic substrate. For the synthesis of this compound, the deactivating effect of the halogen substituents on the benzene (B151609) ring would likely necessitate harsher reaction conditions compared to the acylation of unsubstituted benzene.

The rate of nucleophilic addition to the carbonyl group is dependent on the concentration of both the ketone and the nucleophile. For irreversible additions, the reaction is often first-order in each reactant. For reversible additions, the position of the equilibrium and the rates of the forward and reverse reactions are important considerations. masterorganicchemistry.com

Kinetic studies of nucleophilic aromatic substitution would reveal the reaction order and provide insight into the rate-determining step. If the formation of the Meisenheimer complex is rate-determining, the reaction will show second-order kinetics (first-order in both the ketone and the nucleophile).

Table 3: Factors Influencing Reaction Rates in Ketone Chemistry

Reaction TypeKey Influencing FactorsExpected Kinetic Profile
Nucleophilic AdditionNucleophile strength, Steric hindrance, Electronic effectsTypically second-order overall for irreversible reactions
Friedel-Crafts AcylationLewis acid strength, Substrate electronicsComplex, often dependent on catalyst-substrate interactions
Nucleophilic Aromatic SubstitutionNucleophile concentration, Leaving group ability, Ring activationTypically second-order overall
Radical HalogenationInitiator concentration, Light intensity, Substrate C-H bond strengthChain reaction kinetics, often complex

This table summarizes general kinetic principles applicable to the reactions of this compound.

Determination of Rate Laws and Activation Parameters

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For a transformation of this compound, such as its reduction, the rate law must be determined experimentally. khanacademy.org A common method involves measuring the initial rate of the reaction at various initial concentrations of the reactants.

Consider a hypothetical reduction of this compound with a reducing agent, for instance, sodium borohydride (NaBH₄). The general form of the rate law would be:

Rate = k[this compound]ˣ[NaBH₄]ʸ

where:

k is the rate constant.

[this compound] and [NaBH₄] are the molar concentrations of the reactants.

x and y are the orders of the reaction with respect to each reactant.

To determine the reaction orders (x and y), a series of experiments would be conducted where the initial concentration of one reactant is varied while the other is kept constant. The effect of this concentration change on the initial reaction rate reveals the order with respect to that reactant.

Table 1: Hypothetical Initial Rate Data for the Reduction of this compound at 298 K

ExperimentInitial [this compound] (mol/L)Initial [NaBH₄] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

From this hypothetical data, doubling the concentration of the ketone (Experiment 1 vs. 2) doubles the rate, indicating the reaction is first order with respect to this compound (x=1). Changing the concentration of NaBH₄ (Experiment 1 vs. 3) has no effect on the rate, suggesting the reaction is zero order with respect to NaBH₄ (y=0) under these conditions. Thus, the determined rate law would be:

Rate = k[this compound]

Once the rate law is established, the rate constant (k) can be calculated. Further experiments at different temperatures would allow for the determination of the activation energy (Ea) using the Arrhenius equation. This provides insight into the energy barrier of the reaction.

Hammett Plot Analysis for Substituent Effects

Hammett plot analysis is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on the reaction rate of aromatic compounds. wikipedia.orgviu.ca By comparing the rate of a reaction for a series of substituted compounds to a reference reaction, one can quantify the influence of electron-donating and electron-withdrawing groups. viu.ca

For transformations of phenyl cyclohexyl ketones, a series of derivatives with different para- or meta-substituents on the phenyl ring would be synthesized. The rate constants for a specific reaction, such as reduction, would be measured for each derivative under identical conditions.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (phenyl cyclohexyl ketone).

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A plot of log(k/k₀) versus σ for a series of substituents yields a straight line with a slope equal to ρ. The sign and magnitude of ρ provide valuable mechanistic information: viu.ca

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This suggests the buildup of negative charge (or decrease in positive charge) in the transition state relative to the ground state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, implying the buildup of positive charge (or decrease in negative charge) in the transition state.

The magnitude of ρ reflects the extent of charge development in the transition state and the sensitivity of the reaction to electronic effects.

Table 2: Hypothetical Rate Constants and Hammett Parameters for the Reduction of Substituted Phenyl Cyclohexyl Ketones

Substituent (X) in X-C₆H₄-CO-C₆H₁₁Substituent Constant (σ)Rate Constant (k) (s⁻¹)log(k/k₀)
H0.001.2 x 10⁻⁴0.00
4-OCH₃-0.274.5 x 10⁻⁵-0.42
4-CH₃-0.177.1 x 10⁻⁵-0.23
4-Cl0.232.8 x 10⁻⁴0.37
4-NO₂0.781.5 x 10⁻³1.10
2-Cl, 5-F (subject compound)See noteTo be determined*To be determined

Note: The combined σ value for the 2-chloro and 5-fluoro substituents would be used to place the subject compound on the Hammett plot.

In a hypothetical reduction of the carbonyl group, a positive ρ value would be expected. This is because electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by a nucleophilic reducing agent. The position of this compound on this plot would demonstrate the combined electron-withdrawing effect of the chlorine and fluorine atoms on the reaction rate.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 5 Fluorophenyl Cyclohexyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

Proton NMR (¹H NMR) for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Chloro-5-fluorophenyl cyclohexyl ketone is predicted to exhibit distinct signals corresponding to the aromatic protons of the 2-chloro-5-fluorophenyl group and the aliphatic protons of the cyclohexyl ring.

The three aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group, the chlorine atom, and the fluorine atom. The proton ortho to the carbonyl group (H-6) would likely be the most deshielded. The coupling patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) interactions.

The protons of the cyclohexyl ring will resonate in the upfield region, generally between 1.2 and 3.5 ppm. The alpha-proton on the carbon attached to the carbonyl group will be the most downfield of the cyclohexyl protons due to the deshielding effect of the carbonyl. Its signal is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclohexyl ring will produce a complex series of overlapping multiplets.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic H 7.0 - 8.0 m -
Cyclohexyl α-H 3.0 - 3.5 m -

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

The carbonyl carbon is expected to be the most downfield signal, typically in the range of 195-210 ppm. The aromatic carbons will appear between 115 and 140 ppm. The carbon atom bearing the fluorine will show a large one-bond carbon-fluorine coupling (¹JCF), while the carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings (²JCF and ³JCF). The carbon attached to the chlorine atom will also have its chemical shift influenced by the halogen.

The aliphatic carbons of the cyclohexyl ring will resonate in the upfield region, generally between 25 and 50 ppm. The alpha-carbon attached to the carbonyl group will be the most deshielded of the cyclohexyl carbons.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 195 - 210
Aromatic C-Cl 130 - 135
Aromatic C-F 160 - 165 (d, ¹JCF ≈ 240-250 Hz)
Other Aromatic C 115 - 140
Cyclohexyl α-C 40 - 50

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the aromatic ring and within the cyclohexyl ring, helping to trace the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations from the alpha-protons of the cyclohexyl ring to the carbonyl carbon and to the aromatic carbons would confirm the connection between the cyclohexyl and phenyl rings through the ketone linkage.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

The ¹⁹F NMR spectrum would provide a direct observation of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons, providing additional structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The molecular formula for this compound is C₁₃H₁₄ClFO. The nominal molecular weight would be approximately 240.7 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones. This could result in the loss of the cyclohexyl radical to give a [M - C₆H₁₁]⁺ ion, or the loss of the 2-chloro-5-fluorophenyl radical to give a [M - C₆H₃ClF]⁺ ion. Another prominent fragmentation would be the McLafferty rearrangement if a gamma-hydrogen is available on the cyclohexyl ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion with high precision. This would provide an unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For C₁₃H₁₄ClFO, the calculated exact mass would be a key piece of identifying data.

Fragmentation Pathway Elucidation

The fragmentation of this compound under mass spectrometry reveals characteristic patterns that are instrumental in its identification. The process typically begins with the ionization of the molecule, most commonly through the loss of a non-bonding electron from the oxygen atom of the carbonyl group, forming a molecular ion (M+). youtube.com Subsequent fragmentation events are driven by the stability of the resulting fragments.

Two primary fragmentation mechanisms are common for ketones: alpha-cleavage and the McLafferty rearrangement. youtube.com

Alpha-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom (the alpha-carbon). youtube.com For this compound, alpha-cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl group and the cyclohexyl ring would result in a stable acylium ion containing the 2-chloro-5-fluorophenyl moiety. Alternatively, cleavage of the bond between the carbonyl group and the phenyl ring would generate a cyclohexyl acylium ion. The formation of these resonance-stabilized cations is a key driving force for this fragmentation pathway. youtube.com

McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available on a carbon chain attached to the carbonyl group. youtube.com In the case of the cyclohexyl ring, a hydrogen atom on the gamma-carbon can be transferred to the carbonyl oxygen through a six-membered transition state. This process leads to the cleavage of the bond between the alpha and beta carbons, resulting in the elimination of a neutral alkene (in this case, a derivative of cyclohexene) and the formation of a resonance-stabilized enol radical cation. youtube.com

The relative abundance of the fragment ions observed in the mass spectrum provides insights into the most favorable fragmentation pathways, which are influenced by the electronic effects of the chloro and fluoro substituents on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C=O (Ketone)Stretching1680 - 1700
C-Cl (Aryl Halide)Stretching1000 - 1100
C-F (Aryl Halide)Stretching1100 - 1250
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600

The precise position of the C=O stretching vibration can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms can slightly increase the frequency of this absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the following transitions:

Electronic Transition Typical Wavelength Range (nm) Chromophore
π → π240 - 280Aromatic Ring
n → π300 - 330Carbonyl Group

The π → π* transition, typically of higher energy (shorter wavelength), arises from the excitation of electrons in the pi system of the 2-chloro-5-fluorophenyl ring. The n → π* transition, which is of lower energy (longer wavelength) and lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The positions and intensities of these absorption bands can be affected by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformation and Dihedral Angle Analysis

The solid-state structure of this compound reveals the specific conformation adopted by the molecule in the crystal lattice. A key structural feature is the dihedral angle between the plane of the 2-chloro-5-fluorophenyl ring and the plane of the carbonyl group. This angle is influenced by steric hindrance between the ortho-chloro substituent and the cyclohexyl ring, as well as by crystal packing forces. The cyclohexyl ring itself will adopt a stable chair conformation. Analysis of the torsional angles within the molecule provides a detailed picture of its three-dimensional shape.

Intermolecular Interactions and Crystal Packing

In the crystalline state, molecules of this compound are arranged in a specific, repeating pattern determined by intermolecular forces. While lacking strong hydrogen bond donors, the molecule can participate in several types of weaker intermolecular interactions that stabilize the crystal structure. These include:

Dipole-dipole interactions: Arising from the polar carbonyl group and the C-Cl and C-F bonds.

π-π stacking: Potential interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···π interactions: Weak hydrogen bonds involving the hydrogen atoms of the cyclohexyl and aromatic rings with the carbonyl oxygen or the π-system of the phenyl ring of neighboring molecules.

Computational and Theoretical Chemistry Approaches to 2 Chloro 5 Fluorophenyl Cyclohexyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of 2-Chloro-5-fluorophenyl cyclohexyl ketone. These calculations, performed using various levels of theory, offer a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and electronic structure of chemical compounds. For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(2df,2p), are used to optimize the molecular geometry. researchgate.net These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The optimized geometry from DFT calculations provides the most stable arrangement of atoms in the molecule. For instance, the C=O bond of the ketone group is expected to be essentially coplanar with the substituted phenyl ring to maximize conjugation, a feature observed in the parent compound, phenyl cyclohexyl ketone. researchgate.net The electronic structure is also a critical area of investigation. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net This provides insight into the partial charges on each atom, revealing the effects of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring and the carbonyl group.

Table 1: Hypothetical DFT-Calculated Parameters for this compound Note: This table presents expected values based on typical DFT calculations for similar halogenated aromatic ketones. Actual values would require specific computation for this molecule.

ParameterExpected Value
C=O Bond Length~1.21 Å
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
Phenyl-Carbonyl Dihedral Angle~0-20°
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap~ 4.7 eV

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. While computationally more intensive than DFT, ab initio methods are derived directly from theoretical principles without reliance on experimental data for parameterization. These methods are valuable for benchmarking the results obtained from DFT and for calculations where electron correlation effects are particularly important. For molecules like substituted phenylcyclohexanes, MP2 calculations have been used to refine conformational energies and structural details, providing a deeper understanding of the subtle energetic balances within the molecule. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl ring and rotation around the bond connecting it to the carbonyl group mean that this compound can exist in multiple conformations.

The cyclohexyl ring in this compound is expected to adopt a chair conformation, which is significantly more stable than boat or twist-boat forms. This preference is well-established for cyclohexanone (B45756) and its derivatives. youtube.com In the chair conformation, the substituents can occupy either axial or equatorial positions. The dynamics of the ring involve a "ring flip," where axial and equatorial positions interchange. The energy barrier for this process can be studied computationally. The presence of the bulky substituted phenylketone group will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. youtube.com

Rotation around the single bond connecting the phenyl ring and the carbonyl carbon is another important conformational dynamic. The energy barrier to this rotation is influenced by steric hindrance from the ortho-chloro substituent on the phenyl ring. This chlorine atom can clash with the carbonyl oxygen or the adjacent hydrogens on the cyclohexyl ring, influencing the preferred rotational angle (dihedral angle). Studies on ortho-substituted phenyl ketones show that such steric effects can lead to a pre-twisted geometry where the phenyl ring is not perfectly coplanar with the carbonyl group, which in turn affects the molecule's electronic properties and reactivity. nih.gov The rotational barrier can be calculated by mapping the potential energy surface as a function of the dihedral angle, with the transition state representing the highest point on this energy profile.

Table 2: Expected Conformational Preferences

Structural FeaturePreferred ConformationReason
Cyclohexyl RingChairMinimizes angle and torsional strain.
Aryl-Ketone Group PositionEquatorialMinimizes 1,3-diaxial steric interactions.
Phenyl-Carbonyl OrientationNear-CoplanarMaximizes pi-conjugation, balanced by steric hindrance from the ortho-chloro group.

Prediction and Correlation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

By calculating the vibrational frequencies using DFT, one can predict the Infrared (IR) spectrum. The characteristic C=O stretching frequency for a ketone typically appears around 1715 cm⁻¹. youtube.com The presence of conjugation with the aromatic ring and the electronic effects of the halogen substituents can shift this frequency. Computational predictions can help assign this and other key peaks, such as the C-Cl and C-F stretching vibrations, and the various aromatic C-H bending modes. The NIST Chemistry WebBook lists IR data for the parent phenyl cyclohexyl ketone, providing a baseline for comparison. nist.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for identifying the effects of the chloro and fluoro substituents on the aromatic ring.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data Note: Predicted values are based on computational studies of analogous compounds and general spectroscopic principles.

Spectroscopic FeaturePredicted Wavenumber/ShiftTypical Experimental Range
IR: C=O Stretch~1705-1720 cm⁻¹1700-1725 cm⁻¹ youtube.com
IR: Aromatic C=C Stretch~1580-1600 cm⁻¹1575-1610 cm⁻¹
IR: C-Cl Stretch~700-750 cm⁻¹600-800 cm⁻¹
¹³C NMR: Carbonyl Carbon~195-205 ppm190-210 ppm
¹H NMR: Aromatic Protons~7.0-7.8 ppm7.0-8.0 ppm

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the NMR chemical shifts (δ) of carbon (¹³C) and proton (¹H) nuclei with high accuracy. This predictive capability is invaluable for assigning experimental spectra, confirming structural assignments, and understanding how electronic environments influence nuclear shielding. The process typically involves geometry optimization of the molecule followed by a GIAO (Gauge-Including Atomic Orbital) calculation.

Despite the power of this method, specific computed NMR chemical shift data for this compound are not available in the public literature based on extensive searches. A hypothetical data table for such findings would typically appear as follows:

Hypothetical Computed NMR Data for this compound No publicly available data was found for this section.

This table is for illustrative purposes only.

Atom Type Atom Index Computed Chemical Shift (ppm)
¹³C C=O -
¹³C C-Cl -
¹³C C-F -
¹³C Cyclohexyl CH -
¹H Aromatic -

Calculated IR Vibrational Frequencies

Detailed research findings containing calculated IR vibrational frequencies for this compound could not be located in publicly accessible sources.

Theoretical UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic transitions of molecules, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions, offering insights into the electronic structure, such as π→π* and n→π* transitions associated with the aromatic ring and the ketone group.

Specific research detailing the theoretical UV-Vis spectrum of this compound via TD-DFT is not present in the available public literature.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a critical asset for understanding the intricate details of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways a reaction will follow.

Transition State Characterization and Reaction Pathways

A key aspect of mechanistic elucidation is the characterization of transition states—the highest energy points along a reaction coordinate. Computational chemistry allows for the precise location of these fleeting structures and the calculation of their geometries and energies. By connecting reactants, transition states, and products, a complete reaction pathway can be mapped. This is particularly relevant for reactions involving this compound, such as its synthesis or subsequent transformations (e.g., reduction of the ketone or nucleophilic substitution on the aromatic ring).

However, specific computational studies characterizing transition states or detailing reaction pathways for this compound were not found in public databases or literature.

Energetic Profiles of Transformations

By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive energetic profile, or reaction coordinate diagram, can be constructed. This profile provides crucial quantitative data, such as activation energies and reaction enthalpies, which govern the kinetics and thermodynamics of a transformation. Such profiles are fundamental to understanding reaction feasibility and selectivity.

No energetic profiles for transformations involving this compound, derived from computational modeling, are currently available in the public domain.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of a molecule's behavior over time. MD simulations model the atomic motions of a system, offering insights into conformational flexibility, solvent interactions, and the dynamic processes that molecules undergo in realistic environments. For this compound, MD could explore the rotational dynamics of the cyclohexyl ring relative to the phenyl group and how intermolecular forces dictate its behavior in condensed phases.

A search of public scientific archives yielded no specific molecular dynamics simulation studies focused on this compound.

Chemical Transformations and Derivatization of 2 Chloro 5 Fluorophenyl Cyclohexyl Ketone

Reactions of the Carbonyl Group

The ketone's carbonyl group is a primary site for nucleophilic addition and related reactions.

The reduction of the carbonyl group in 2-Chloro-5-fluorophenyl cyclohexyl ketone to a secondary alcohol, (2-Chloro-5-fluorophenyl)(cyclohexyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org NaBH₄ is a milder reagent, often preferred for its safety and ease of handling, and can be used in alcoholic or aqueous solutions. wikipedia.org LiAlH₄ is a more powerful, non-selective reducing agent that reacts violently with water and must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. wikipedia.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is subsequently protonated to yield the alcohol. wikipedia.org

Another important class of reactions for converting ketones to alcohols is the Grignard reaction. libretexts.org By reacting this compound with an organomagnesium halide (a Grignard reagent, RMgX), a tertiary alcohol can be synthesized. libretexts.org This reaction involves the nucleophilic attack of the carbanion-like R-group from the Grignard reagent on the carbonyl carbon. libretexts.org

Table 1: Selected Reagents for the Reduction of this compound

Reagent Product Type Typical Solvents Notes
Sodium Borohydride (NaBH₄) Secondary Alcohol Methanol, Ethanol, Water Mild and selective for carbonyls. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄) Secondary Alcohol Diethyl ether, THF Powerful, less selective, moisture-sensitive. wikipedia.org

Ketones are generally resistant to oxidation under mild conditions because it would require the cleavage of a carbon-carbon bond. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize ketones, but the reaction is often destructive, leading to a mixture of carboxylic acids through the cleavage of the bonds adjacent to the carbonyl group. libretexts.org

A more controlled and synthetically useful method for the oxidation of ketones is the Baeyer-Villiger oxidation. libretexts.orgchemistrysteps.com This reaction utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.orgchemistrysteps.com In the case of this compound, two possible ester products could be formed, depending on which group (the 2-chloro-5-fluorophenyl group or the cyclohexyl group) migrates. The migratory aptitude of these groups will determine the major product. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. chemistrysteps.com

Like other ketones with an α-hydrogen, this compound can undergo enolization in the presence of an acid or a base to form an enol or an enolate, respectively. The cyclohexyl ring provides α-hydrogens that can be abstracted. The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol (B89426) condensation. The specific conditions (base, solvent, temperature) can influence the regioselectivity of enolate formation if different α-protons are available.

Transformations Involving the Halogen Substituents

The chlorine and fluorine atoms on the aromatic ring provide sites for substitution and coupling reactions, which are crucial for further molecular elaboration.

The chlorine atom on the aromatic ring can potentially be exchanged for another halogen through reactions like the aromatic Finkelstein reaction. wikipedia.org This type of reaction typically involves heating the aryl halide with a metal halide salt, often in the presence of a catalyst. For instance, converting an aryl chloride to an aryl iodide can be achieved using sodium iodide, catalyzed by copper(I) iodide or nickel complexes. wikipedia.orgnih.gov The exchange of chlorine for fluorine (a Halex reaction) can also be performed, usually with a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures, often in a polar aprotic solvent. google.comgoogle.com

Table 2: Potential Halogen Exchange Reactions

Target Halogen Reagent System Reaction Type Notes
Iodine NaI / CuI or Ni catalyst Aromatic Finkelstein Allows for subsequent coupling reactions. wikipedia.orgnih.gov

The 2-chloro-5-fluorophenyl moiety is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The 2-chloro-5-fluorophenyl group could be coupled with a variety of aryl or vinyl boronic acids. While aryl chlorides are generally less reactive than bromides or iodides, specific ligands and reaction conditions have been developed to facilitate their use. nih.gov

The Ullmann coupling is another important reaction, traditionally using copper to couple two aryl halides to form a biaryl compound. wikipedia.orgorganic-chemistry.org Modern variations of this reaction are often catalyzed and can be used to form C-C, C-O, C-N, and C-S bonds under milder conditions. organic-chemistry.orgmdpi.com For example, this compound could undergo a homo-coupling reaction or a cross-coupling with another aryl halide. wikipedia.org

Table 3: Key Coupling Reactions for the Aryl Halide Moiety

Reaction Name Catalyst Coupling Partner Bond Formed
Suzuki-Miyaura Coupling Palladium complex Organoboron compound C-C

Cyclohexyl Ring Functionalization

The cyclohexyl moiety of this compound is a prime target for a range of chemical modifications, including alterations to the ring size and the stereochemical configuration of its substituents.

Ring Expansion and Contraction Reactions

Ring expansion of cyclic ketones provides a valuable route to larger carbocycles. A prominent method for the one-carbon ring expansion of cyclohexanones is the Tiffeneau-Demjanov rearrangement. organicreactions.orgwikipedia.org This reaction typically proceeds through the formation of a β-amino alcohol intermediate from the parent ketone, followed by treatment with nitrous acid to induce rearrangement and furnish the ring-expanded cycloheptanone. organicreactions.orgwikipedia.org The reaction is initiated by the diazotization of the amino group, which then acts as a leaving group, facilitating a 1,2-alkyl shift and subsequent ring expansion. organicreactions.org While specific studies on this compound are not prevalent in the literature, the general mechanism is well-established for a variety of substituted cyclohexanones. organicreactions.orgwikipedia.orgwikipedia.orgd-nb.info

The stereoelectronic requirements of the Tiffeneau-Demjanov rearrangement are crucial, with the migrating group needing to be anti-periplanar to the departing nitrogen group for optimal orbital overlap. wikipedia.org This can lead to different product distributions depending on the stereochemistry of the starting β-amino alcohol. wikipedia.org

Another approach to ring expansion involves the reaction of cyclic ketones with diazomethane. This method can also achieve a one-carbon homologation to yield the corresponding cycloheptanone. wikipedia.org

Conversely, ring contraction reactions, though less common for simple cyclohexanones, can sometimes be achieved under specific conditions, often involving rearrangement of intermediates derived from the ketone.

Reaction Type General Reagents Expected Product from this compound Key Features
Tiffeneau-Demjanov Rearrangement1. HCN/KCN, NH4Cl 2. H2, Raney Ni 3. NaNO2, HCl2-(2-Chloro-5-fluorophenyl)cycloheptanoneOne-carbon ring expansion to a seven-membered ring. organicreactions.orgwikipedia.org
Reaction with DiazomethaneCH2N22-(2-Chloro-5-fluorophenyl)cycloheptanoneHomologation by insertion of a methylene (B1212753) group. wikipedia.org

Stereochemical Modifications on the Cyclohexyl Ring

The stereoselective reduction of the ketone functionality in substituted cyclohexanones is a fundamental transformation that allows for the control of the stereochemistry of the resulting hydroxyl group. The reduction of 2-substituted cyclohexanones can lead to the formation of both cis and trans isomers of the corresponding cyclohexanol. The stereochemical outcome is influenced by factors such as the nature of the reducing agent, the steric bulk of the substituents, and the reaction conditions. For instance, the reduction of 2-substituted cyclohexanones with various reducing agents can yield different diastereomeric ratios of the alcohol products. nih.gov

Enzymatic reductions, for example using Saccharomyces cerevisiae, have been shown to be highly stereoselective in the reduction of substituted cyclohexanones, often yielding products with high enantiomeric purity. nih.gov Such biocatalytic methods offer a green and efficient alternative to traditional chemical reductants.

Synthesis of Complex Molecular Architectures and Scaffolds

The this compound core can serve as a building block for the synthesis of more elaborate molecular structures, including spirocyclic and fused heterocyclic systems. The presence of the ketone functionality and the reactive aromatic ring provides multiple handles for further chemical elaboration.

The synthesis of spirocyclic compounds is of significant interest in medicinal chemistry due to the unique three-dimensional structures they provide. nih.gov Spiro-oxazoles, for example, can be synthesized from 2-arylidene cycloalkanones through [3+2] cycloaddition reactions with azaoxyallyl cations generated in situ. rsc.org This suggests a potential route from derivatives of this compound.

Furthermore, the ketone can be a precursor for the synthesis of fused heterocyclic systems. The Gewald reaction, a multicomponent reaction involving a ketone, an α-cyanoester, and elemental sulfur in the presence of a base, leads to the formation of polysubstituted 2-aminothiophenes. wikipedia.orgchemeurope.commdpi.comorganic-chemistry.orgumich.edu This reaction could potentially be applied to this compound to generate a thiophene (B33073) ring fused to the cyclohexyl moiety.

Another important class of fused heterocycles are quinazolines, which exhibit a wide range of biological activities. researchgate.netorganic-chemistry.orgnih.gov The synthesis of quinazoline (B50416) derivatives can be achieved from 2-aminophenyl ketones through condensation with various reagents. researchgate.net If the chloro substituent on the phenyl ring of the title compound were replaced by an amino group, it would become a direct precursor for a variety of quinazoline-based structures.

The fluorine and chlorine substituents on the phenyl ring also offer opportunities for derivatization, potentially influencing the biological activity and pharmacokinetic properties of the resulting molecules. nih.govresearchgate.netnih.govguidechem.com

Complex Architecture General Synthetic Approach Potential Precursor from Title Compound Key Features of the Approach
Spiro-oxazoles[3+2] Cycloaddition2-(2-Chloro-5-fluorobenzylidene)cyclohexanoneFormation of a five-membered heterocyclic ring spiro-fused to the cyclohexane (B81311) ring. rsc.org
Fused ThiophenesGewald ReactionThis compoundMulticomponent reaction to form a substituted 2-aminothiophene ring. wikipedia.orgchemeurope.commdpi.comorganic-chemistry.orgumich.edu
Fused QuinazolinesCondensation Reactions2-Amino-5-fluorophenyl cyclohexyl ketoneConstruction of a pyrimidine (B1678525) ring fused to the benzene (B151609) ring. researchgate.netorganic-chemistry.orgnih.gov

Advanced Research Applications in Chemical Science

Role as a Synthetic Intermediate in Organic Synthesis

The strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive carbonyl group and the conformational flexibility of the cyclohexyl ring, positions 2-Chloro-5-fluorophenyl cyclohexyl ketone as a versatile building block in organic synthesis.

Precursor for Advanced Organic Building Blocks

While specific, named advanced organic building blocks derived directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of its functional groups allows for its theoretical transformation into a variety of more complex structures. The carbonyl group can serve as a linchpin for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. For instance, reaction with organometallic reagents could introduce diverse alkyl or aryl groups, leading to the formation of tertiary alcohols which are themselves valuable synthetic intermediates.

Furthermore, the halogenated aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would enable the formation of biaryl compounds, stilbenes, and arylamines, respectively, which are prevalent motifs in pharmaceuticals and functional materials. The presence of both chlorine and fluorine atoms offers the potential for selective functionalization under carefully controlled reaction conditions.

Intermediates in Multi-Step Synthesis Schemes

The synthesis of complex target molecules often relies on a series of robust and high-yielding chemical transformations. Aryl cyclohexyl ketones, as a class, are known intermediates in such sequences. For example, a general and efficient method for the preparation of cyclohexyl phenyl ketone itself involves a multi-step process starting from 1,3-butadiene (B125203) and acrylic acid. This sequence includes a [2+4] Diels-Alder reaction, followed by hydrogenation, chlorination to form the acid chloride, and finally a Friedel-Crafts reaction with benzene (B151609). google.com

This established synthetic route for the parent compound provides a blueprint for how this compound could be integrated into multi-step syntheses. By analogy, it is synthesized from cyclohexanecarbonyl chloride and 1-chloro-4-fluorobenzene (B165104). The resulting ketone can then undergo further transformations. For instance, recent developments in copper-catalyzed dehydrogenation strategies have shown that cyclohexyl(phenyl)methanone can be converted into meta-carbonyl phenols and anilines, highlighting a pathway to introduce further functionality onto the cyclohexyl ring in the form of aromaticity. nih.gov This suggests that this compound could serve as an intermediate in the synthesis of highly substituted phenolic and anilinic compounds.

Application in Methodology Development for Ketone Chemistry

The study of well-defined ketone substrates is crucial for the development of new synthetic methodologies. While research specifically employing this compound for this purpose is limited, the broader class of aryl ketones is central to innovation in this field.

Recent advancements have focused on the challenging C-C bond cleavage of unstrained aryl ketones. For example, methods for the multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes have been developed, proceeding through a ligand-promoted Ar-C(O) bond cleavage and subsequent cross-coupling with alkenols. nih.gov Such methodologies, once established, could potentially be applied to substrates like this compound to generate novel molecular skeletons.

Furthermore, the synergistic use of photoredox and organocatalysis has enabled the direct β-functionalization of cyclic ketones with aryl ketones. scispace.com This process involves the generation of radical intermediates that selectively couple to form γ-hydroxyketones. The electronic properties of the 2-chloro-5-fluorophenyl group would likely influence the rate and selectivity of such radical coupling reactions, making it an interesting candidate for probing the scope and mechanism of new catalytic systems.

Design and Synthesis of Chemically Related Analogs for Structure-Activity Relationship Studies (excluding biological activity)

The systematic modification of a lead compound to create a library of analogs is a cornerstone of medicinal chemistry and material science. This process allows researchers to establish structure-activity relationships (SAR), correlating changes in molecular structure with variations in chemical or physical properties.

While specific non-biological SAR studies centered on this compound are not prominent in the literature, the synthesis of its analogs is readily conceivable. Variations could be introduced at several positions:

The Cyclohexyl Ring: The ring could be replaced by other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or acyclic alkyl chains to probe the effect of ring size and conformation.

The Phenyl Ring Substituents: The chloro and fluoro groups could be replaced by other halogens, alkyl groups, or alkoxy groups to systematically tune the electronic and steric properties of the aromatic ring.

The Linker: The ketone functional group could be modified to other functionalities such as an ester, amide, or a simple ether linkage.

The synthesis of such analogs would rely on established synthetic protocols, such as the Friedel-Crafts acylation of appropriately substituted aromatic compounds with the corresponding cycloalkanecarbonyl chlorides. The characterization of these analogs using techniques like NMR, mass spectrometry, and X-ray crystallography would provide valuable data on their conformational preferences, electronic structures, and intermolecular interactions, forming the basis for chemical SAR studies.

Exploration in Chemical Material Science

The incorporation of specific molecular fragments into larger architectures is a key strategy in the design of new materials with desired properties. The rigid-flexible nature of aryl cyclohexyl ketones, combining a planar aromatic ring with a non-planar cycloalkane, makes them interesting candidates for building blocks in material science.

A comparative study on n-type organic semiconductors investigated the influence of phenyl- versus cyclohexyl-terminated substituents on the properties of the material. It was found that while both types of substituents led to similar packing structures, the phenyl-terminated substituents exhibited less dynamic motion due to intermolecular C-H⋯π interactions, which correlated with better charge-transport properties. rsc.org This highlights the importance of the interplay between aromatic and aliphatic components in controlling the solid-state organization and electronic properties of organic materials.

While this compound itself has not been explicitly studied in this context, its structure contains the key elements—a halogenated aromatic ring and a cyclohexyl group—that could be exploited in the design of new liquid crystals, polymers, or organic electronic materials. The polar C-F and C-Cl bonds could influence intermolecular interactions and molecular packing, which are critical determinants of material properties. Further research is needed to explore the potential of this and related ketones in the development of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-fluorophenyl cyclohexyl ketone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a cyclohexyl acyl chloride reacts with a substituted benzene derivative (e.g., 2-chloro-5-fluorobenzene). Catalysts like AlCl₃ or FeCl₃ are critical for electrophilic substitution .
  • Key Considerations : Solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C) significantly impact reaction kinetics. Monitor yields using HPLC with UV detection (λ = 254 nm) and compare against authentic standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons; δ 200–210 ppm for ketone carbonyl in ¹³C).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~268.05 Da).
  • FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl bend) .
    • Validation : Cross-reference with computational models (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .

Q. How is the preliminary biological activity of this compound typically assessed?

  • Methodology : Screen for antimicrobial or enzyme-inhibitory activity using:

  • In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
  • Enzyme kinetics : Monitor inhibition of cytochrome P450 isoforms via fluorometric substrates .
    • Controls : Include structurally analogous ketones (e.g., unsubstituted cyclohexyl phenyl ketones) to isolate substituent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?

  • Methodology :

  • Design of Experiments (DOE) : Vary catalyst loading (AlCl₃: 1.2–2.0 eq.), solvent (toluene vs. DCM), and stoichiometry.
  • Byproduct Analysis : Use GC-MS to identify regioisomers (e.g., 3-chloro-4-fluoro derivatives) and optimize selectivity .
    • Advanced Catalysis : Explore Lewis acids with tailored acidity (e.g., Fe(OTf)₃) to enhance regioselectivity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Dynamic Effects : Assess rotational barriers around the ketone group via variable-temperature NMR (e.g., coalescence temperature for diastereotopic protons).
  • Impurity Profiling : Employ preparative HPLC to isolate minor components; compare with synthetic intermediates (e.g., chlorinated byproducts) .
    • Computational Aids : Perform conformational analysis using molecular dynamics simulations (e.g., Gaussian 16) .

Q. What mechanistic insights exist for the reactivity of the chloro-fluoro substituents in nucleophilic addition reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Electron-Withdrawing Effects : Use Hammett plots to correlate substituent σ values (Cl: +0.23; F: +0.06) with reaction rates .
    • Case Study : Fluorine’s ortho/para-directing effects in electrophilic substitutions alter regiochemistry in downstream reactions .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous media; track degradation via LC-MS/MS (e.g., hydroxylated or dehalogenated products).
  • Soil Mobility : Assess adsorption coefficients (Kd) using batch equilibrium tests with varying soil organic matter .
    • Toxicity Screening : Use Daphnia magna acute toxicity tests (EC₅₀) to evaluate ecological risks .

Methodological Notes

  • Data Validation : Always cross-verify spectral data with computational predictions (e.g., ChemDraw NMR tools) and replicate experiments to confirm reproducibility.
  • Safety Protocols : Refer to GHS guidelines ( ) for handling halogenated ketones, including PPE (nitrile gloves, fume hoods) and waste disposal .
  • Advanced Tools : Leverage QSAR models to predict bioactivity and environmental fate, reducing reliance on animal testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.